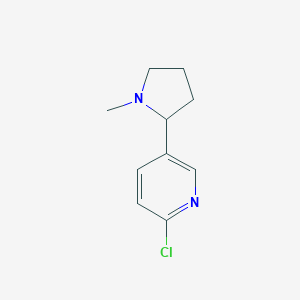

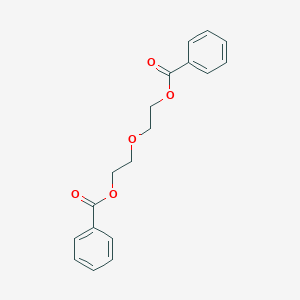

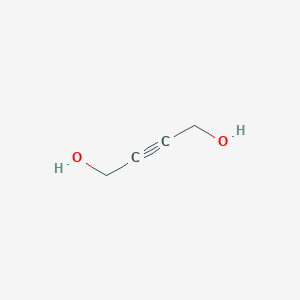

3-(1H-咪唑-5-基甲基)-2-甲基苯甲酸甲酯

描述

Synthesis Analysis

The synthesis of methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate and related compounds often involves multicomponent reactions or palladium-catalyzed processes. For instance, multicomponent reactions involving imidazo[1,5-a]pyridine carbenes have been explored for the synthesis of fully substituted furans, demonstrating the versatility of imidazole derivatives in organic synthesis (Alcarazo et al., 2005). Such methods highlight the potential pathways for synthesizing complex molecules, including methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and DFT calculations. Studies have shown that compounds with imidazole rings can form stable structures with interesting geometric configurations, which are crucial for their reactivity and interaction with other molecules (Jiun-Wei Hu & Kew-Yu Chen, 2015).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, leveraging the reactivity of the imidazole ring. For example, coordination polymers based on imidazole-linked structures exhibit unique chemical and physical properties, which are of interest in the development of new materials and catalysis (Yuanchun He et al., 2020).

Physical Properties Analysis

The physical properties of methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate, such as melting point, solubility, and crystal structure, are directly influenced by its molecular configuration. Research on similar compounds indicates that imidazole derivatives can exhibit a range of physical properties, influenced by intermolecular interactions and molecular geometry (N. Chen et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are pivotal for the application of methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate in synthesis and material science. The presence of the imidazole ring contributes to the compound's nucleophilicity and ability to participate in coordination chemistry, as demonstrated in studies on similar molecules (M. Alcarazo et al., 2005).

科学研究应用

农业中的硝酸盐吸收

与 3-(1H-咪唑-5-基甲基)-2-甲基苯甲酸甲酯相关的化合物咪唑甲草胺甲酯已被发现可以刺激小麦中的硝酸盐吸收,表明其在农业应用中的潜力。这种刺激可能是对植物胁迫的反应,处理过的植物根部的乙酰羟基酸合酶活性和蛋白质含量降低。某些氨基酸的存在可以防止除草剂处理对硝酸盐吸收的影响 (Sidari、Pusino、Gessa 和 Cacco,1998)。

燃料电池电解质

咪唑衍生物,包括 1-甲基咪唑,用作与磷酸平衡的多苯并咪唑膜中的添加剂,磷酸是一种用于燃料电池的高温质子传导聚合物电解质。这些添加剂的浓度显着影响膜的电导率 (Schechter 和 Savinell,2002)。

除草剂吸附

已研究咪唑甲草胺甲酯在蒙脱石上的吸附机理,揭示了基于粘土中阳离子的酸性性质的不同相互作用。这项研究提供了对咪唑衍生物(如 3-(1H-咪唑-5-基甲基)-2-甲基苯甲酸甲酯)如何与土壤成分相互作用的见解,从而影响除草剂使用的效率 (Pusino、Gelsomino 和 Gessa,1995)。

配位聚合物中的光电流响应

对含有咪唑衍生物的配位聚合物的研究表明增强的光电流响应,这与为太阳能转换开发先进材料相关。这表明 3-(1H-咪唑-5-基甲基)-2-甲基苯甲酸甲酯在光电化学器件中的潜在应用 (Meng、Gong 和 Lin,2016)。

有机反应中的催化

与 3-(1H-咪唑-5-基甲基)-2-甲基苯甲酸甲酯中的咪唑环密切相关的咪唑-2-亚烷基是酯交换和酰化反应中的有效催化剂。这些发现对咪唑衍生物在各种工业和合成有机过程中的使用具有重要意义 (Grasa、Gueveli、Singh 和 Nolan,2003)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-10(6-11-7-14-8-15-11)4-3-5-12(9)13(16)17-2/h3-5,7-8H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPBGZDPDWMPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

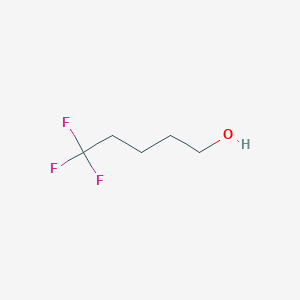

CC1=C(C=CC=C1C(=O)OC)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboxy Detomidine Methyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)